4-Chloropicolinohydrazide
Overview
Description
4-Chloropicolinohydrazide, also known as 4-chloroisonicotinohydrazide, is a biochemical used for proteomics research . It has a molecular formula of C6H6ClN3O and a molecular weight of 171.6 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Chloropicolinohydrazide consists of 6 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
4-Chloropicolinohydrazide has a molecular weight of 171.5843 g/mol . Its melting point ranges from 165 to 167°C .Scientific Research Applications
1. Environmental Monitoring and Remediation
Research has demonstrated the use of 4-chlorophenols, closely related to 4-Chloropicolinohydrazide, in environmental monitoring and remediation. Studies have explored their role in the photocatalytic detoxification of water, highlighting their effectiveness in degrading pollutants like 4-chlorophenol in contaminated waters. Different industrial TiO2 catalysts have been compared for their efficiencies in treating contaminated waters using 4-chlorophenol as a model pollutant (Guillard et al., 1999). Additionally, the development of Fe3O4-Cr2O3 magnetic nanocomposites has been researched for the photocatalytic decomposition of 4-chlorophenol in water, presenting a novel method for environmental cleanup (Kesho Singh et al., 2017).
2. Water Treatment Technologies
4-Chlorophenols, including compounds related to 4-Chloropicolinohydrazide, have been studied for their use in water treatment technologies. The surfactant modified montmorillonite has been evaluated as a low-cost adsorbent for 4-chlorophenol, showing its effectiveness in removing toxic compounds from aqueous solutions (Nourmoradi et al., 2016). Moreover, research on the degradation of 4-chlorophenol using catalyzed peroxymonosulfate with nano-MnO2/UV irradiation has demonstrated its potential in industrial wastewater treatment, highlighting the method's effectiveness and environmental friendliness (Eslami et al., 2018).
3. Analytical Sensing Technologies
Studies have explored the application of compounds similar to 4-Chloropicolinohydrazide in the development of sensors. For instance, a photoelectrochemical sensor based on BiPO4/BiOCl heterojunction has been designed for detecting 4-chlorophenol. This sensor exhibits enhanced photoelectrochemical performance and high sensitivity, making it a promising tool for monitoring water quality (Yan et al., 2019).
Safety And Hazards
4-Chloropicolinohydrazide is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
4-chloropyridine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-1-2-9-5(3-4)6(11)10-8/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORBLRWFTPDRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224141 | |
Record name | Picolinic acid, 4-chloro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropicolinohydrazide | |
CAS RN |
73771-11-6 | |
Record name | 4-Chloropicolinic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 73771-11-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Picolinic acid, 4-chloro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLOROPICOLINIC ACID HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QNZ5WYE92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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